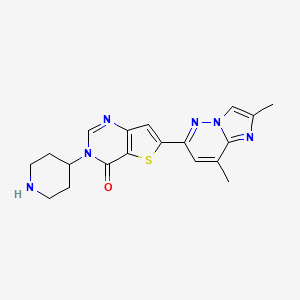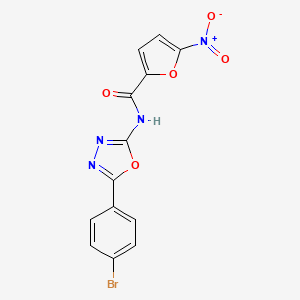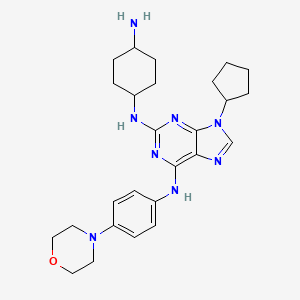
5-(Aminomethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)uridine is a modified nucleoside analog derived from uridine, a naturally occurring nucleoside. This compound is characterized by the presence of an aminomethyl group at the 5-position of the uridine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)uridine typically involves the modification of uridine through a series of chemical reactionsThis can be achieved through the reaction of uridine with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or biotransformation processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted uridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-(Aminomethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It plays a crucial role in the modification of tRNA, influencing the decoding properties during translation.
Industry: It is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)uridine involves its incorporation into nucleic acids, where it can affect the structure and function of tRNA. The aminomethyl group at the 5-position of uridine can induce conformational changes in the anticodon stem loop region of tRNA, stabilizing the stacking of nearby bases and enhancing translational efficiency . This modification can also reduce error rates and frameshifting during protein synthesis .
Comparison with Similar Compounds
5-Methyluridine: Similar to 5-(Aminomethyl)uridine but with a methyl group at the 5-position.
5-Carboxymethyluridine: Contains a carboxymethyl group at the 5-position.
5-Formyluridine: Features a formyl group at the 5-position
Uniqueness: this compound is unique due to its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to other 5-substituted uridine analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and molecular biology .
Properties
Molecular Formula |
C10H15N3O6 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
ZQVNMALZHZYKQM-WJZMDOFJSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)







![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)


